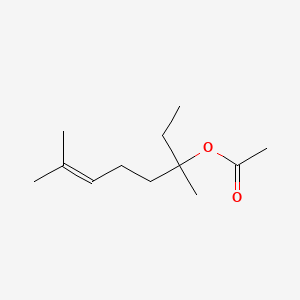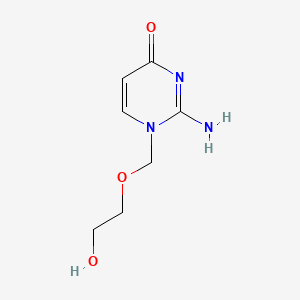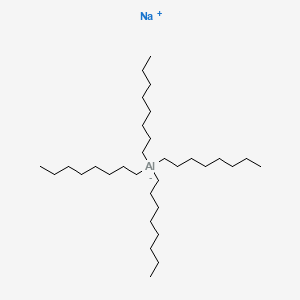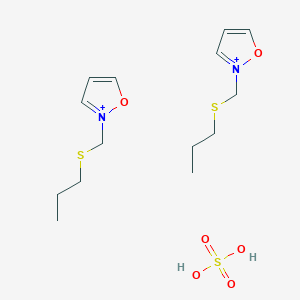
2-(propylsulfanylmethyl)-1,2-oxazol-2-ium;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(propylsulfanylmethyl)-1,2-oxazol-2-ium;sulfuric acid is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a 1,2-oxazolium ring substituted with a propylsulfanylmethyl group and is associated with sulfuric acid, which may influence its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(propylsulfanylmethyl)-1,2-oxazol-2-ium typically involves the formation of the oxazolium ring followed by the introduction of the propylsulfanylmethyl group. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product. For instance, the use of methanesulfonic acid under reflux conditions in methanol has been reported to yield good results .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can be employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(propylsulfanylmethyl)-1,2-oxazol-2-ium undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where the propylsulfanylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
2-(propylsulfanylmethyl)-1,2-oxazol-2-ium has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Mecanismo De Acción
The mechanism of action of 2-(propylsulfanylmethyl)-1,2-oxazol-2-ium involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the modulation of enzyme activity or the alteration of cellular pathways, contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(propylsulfanylmethyl)-1,2-oxazol-2-ium include other oxazolium derivatives and sulfur-containing organic molecules. Examples include:
- 2-(methylsulfanylmethyl)-1,2-oxazol-2-ium
- 2-(ethylsulfanylmethyl)-1,2-oxazol-2-ium
- 2-(butylsulfanylmethyl)-1,2-oxazol-2-ium
Uniqueness
What sets 2-(propylsulfanylmethyl)-1,2-oxazol-2-ium apart is its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the propylsulfanylmethyl group may enhance its lipophilicity and ability to penetrate biological membranes, making it a valuable compound for various applications .
Propiedades
Número CAS |
84604-30-8 |
|---|---|
Fórmula molecular |
C14H26N2O6S3+2 |
Peso molecular |
414.6 g/mol |
Nombre IUPAC |
2-(propylsulfanylmethyl)-1,2-oxazol-2-ium;sulfuric acid |
InChI |
InChI=1S/2C7H12NOS.H2O4S/c2*1-2-6-10-7-8-4-3-5-9-8;1-5(2,3)4/h2*3-5H,2,6-7H2,1H3;(H2,1,2,3,4)/q2*+1; |
Clave InChI |
XLWSLLWEITULEN-UHFFFAOYSA-N |
SMILES canónico |
CCCSC[N+]1=CC=CO1.CCCSC[N+]1=CC=CO1.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


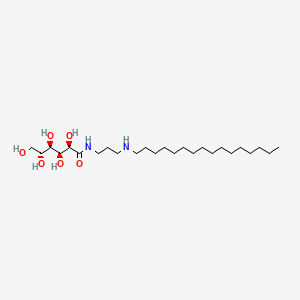


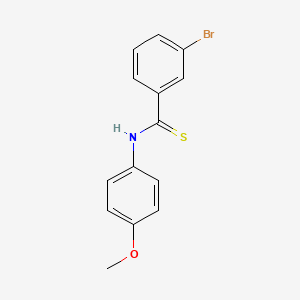
![9-Oxabicyclo[6.1.0]nonan-2-OL](/img/structure/B12657933.png)
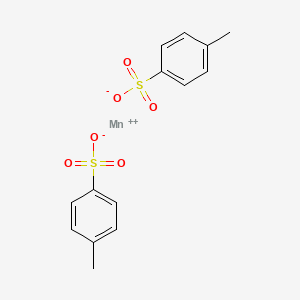
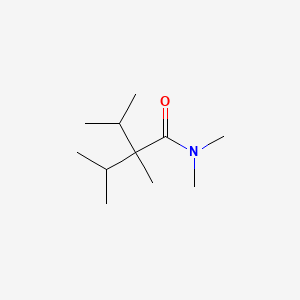

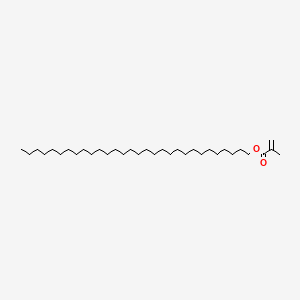

![3-[3-(Dodecyloxy)-2-hydroxypropoxy]propanol](/img/structure/B12657957.png)
